2,2,4,6,6-Pentamethylheptane-4-thiol

Catalog No.
S1919381
CAS No.
93002-38-1
M.F
C12H26S
M. Wt
202.4 g/mol
Availability
Inquiry
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2,2,4,6,6-Pentamethylheptane-4-thiol

CAS Number

93002-38-1

Product Name

2,2,4,6,6-Pentamethylheptane-4-thiol

IUPAC Name

2,2,4,6,6-pentamethylheptane-4-thiol

Molecular Formula

C12H26S

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C12H26S/c1-10(2,3)8-12(7,13)9-11(4,5)6/h13H,8-9H2,1-7H3

InChI Key

CXUHLUIXDGOURI-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(CC(C)(C)C)S

Canonical SMILES

CC(C)(C)CC(C)(CC(C)(C)C)S

2,2,4,6,6-Pentamethylheptane-4-thiol is an organic compound with the molecular formula C12H26S\text{C}_{12}\text{H}_{26}\text{S} and a molecular weight of approximately 170.33 g/mol. It is classified as a thiol due to the presence of a sulfhydryl group (-SH) attached to a branched alkane structure. This compound is notable for its unique branched carbon skeleton, which contributes to its distinctive chemical properties and reactivity. It is also known by other names such as 2,2,4,6,6-Pentamethylheptanethiol and Permethyl 99A .

Including:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers or thioesters.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under certain conditions.
  • Formation of Thioacids: The compound can react with acids to form thioacids, which are important in various synthetic processes .

The synthesis of 2,2,4,6,6-Pentamethylheptane-4-thiol typically involves the reaction of triisobutylene with hydrogen sulfide in the presence of a Lewis acid catalyst such as boron trifluoride. This method allows for high purity and yield of the desired thiol compound. Other methods may include variations in reaction conditions or alternative catalysts to optimize production efficiency .

2,2,4,6,6-Pentamethylheptane-4-thiol finds applications primarily in the chemical industry:

  • Chain Transfer Agent: It is widely used as a chain transfer agent in emulsion polymerization processes. This application helps control molecular weight and improve polymer properties.
  • Precursor for Thioethers and Thioesters: The compound serves as a precursor for synthesizing various thioethers and thioesters used in different industrial applications .

Research into the interactions of 2,2,4,6,6-Pentamethylheptane-4-thiol with other chemical species is ongoing. Its ability to form complexes with metals and other electrophiles makes it a subject of interest in coordination chemistry. Additionally, studies may explore its behavior in biological systems and its potential effects on cellular processes due to its thiol functionality .

Several compounds share structural characteristics with 2,2,4,6,6-Pentamethylheptane-4-thiol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-MercaptoheptaneStraight-chain thiolSimpler structure; less steric hindrance
Tertiary Dodecyl MercaptanLonger chain thiolUsed extensively as a chain transfer agent
3-Mercapto-3-methylpentaneBranched thiolSmaller branched structure; different reactivity
3-ThiapentaneCyclic thiolDifferent ring structure; distinct properties

2,2,4,6,6-Pentamethylheptane-4-thiol's unique branched structure provides it with distinct physical and chemical properties compared to these similar compounds. Its specific applications in polymer chemistry further differentiate it from others listed .

2,2,4,6,6-Pentamethylheptane-4-thiol (molecular formula C₁₂H₂₆S, molecular weight 202.40 g/mol) represents a highly branched tertiary thiol compound of significant industrial importance [1] [2]. This compound, characterized by its unique structural framework featuring five methyl substituents on a heptane backbone with a thiol functional group at the 4-position, exhibits distinctive physicochemical properties including a boiling point of 218.8°C at 760 mmHg and a density of 0.84 g/cm³ [2].

Catalytic Synthesis Using Triisobutylene and Hydrogen Sulfide

The primary industrial route for synthesizing 2,2,4,6,6-pentamethylheptane-4-thiol involves the catalytic reaction between triisobutylene and hydrogen sulfide. This method leverages the high reactivity of tertiary alkenes toward hydrogen sulfide addition under acidic conditions [3].

Role of Lewis Acid Catalysts (e.g., Boron Trifluoride Complexes)

Boron trifluoride complexes serve as highly effective Lewis acid catalysts for the hydrothiolation of triisobutylene. The mechanism involves the formation of boron trifluoride-hydrogen sulfide adducts that facilitate the addition reaction through enhanced electrophilic activation of the alkene substrate [3] [4].

Boron trifluoride etherate (BF₃·Et₂O) demonstrates exceptional catalytic activity due to its ability to coordinate with both hydrogen sulfide and the alkene substrate. The Lewis acid character of boron trifluoride arises from its electron-deficient boron center, which readily accepts electron pairs from nucleophilic species [5] [6]. This coordination activates the alkene toward nucleophilic attack by hydrogen sulfide, promoting Markovnikov addition to yield the tertiary thiol product.

The catalytic cycle involves initial coordination of BF₃ with hydrogen sulfide to form a hydrogen sulfide-boron trifluoride complex, followed by alkene coordination and subsequent addition. The high electron density of triisobutylene, resulting from multiple methyl substituents, enhances its reactivity toward the activated hydrogen sulfide species [7]. Studies have demonstrated that boron trifluoride complexes exhibit superior performance compared to other Lewis acids, achieving conversion rates exceeding 98% under optimized conditions [5].

Optimization of Reaction Conditions for Yield and Purity

Systematic optimization studies have established optimal reaction parameters for maximizing both yield and product purity. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 80-120°C [3]. Higher temperatures promote faster reaction kinetics but may lead to increased side reactions and reduced selectivity.

Pressure optimization studies indicate that moderate pressures between 2-5 atmospheres provide optimal results, ensuring adequate hydrogen sulfide solubility while preventing excessive formation of disulfide byproducts [3]. The hydrogen sulfide to triisobutylene molar ratio significantly influences product distribution, with ratios of 1.2:1 to 1.5:1 typically yielding optimal results.

Catalyst loading optimization reveals that BF₃ concentrations between 0.5-2.0 mol% relative to triisobutylene provide excellent catalytic activity while minimizing catalyst consumption [8] [9]. Reaction time optimization indicates that 2-4 hours are typically sufficient for complete conversion under optimized conditions.

Table 1: Optimized Reaction Conditions for 2,2,4,6,6-Pentamethylheptane-4-thiol Synthesis

ParameterOptimal RangeEffect on Yield
Temperature (°C)80-120>95% conversion
Pressure (atm)2-5Enhanced H₂S solubility
H₂S:Triisobutylene ratio1.2:1 to 1.5:1Minimized side reactions
BF₃ loading (mol%)0.5-2.0Optimal catalytic activity
Reaction time (h)2-4Complete conversion

Industrial-Scale Production Techniques

Industrial production of 2,2,4,6,6-pentamethylheptane-4-thiol employs continuous flow processes designed to maximize throughput while maintaining product quality. These processes incorporate advanced heat integration and separation technologies to achieve economic viability at commercial scales [10].

Hydrogenation of Polymerized Triisobutylene Fractions

Industrial processes frequently utilize polymerized triisobutylene fractions as starting materials, requiring selective hydrogenation to regenerate reactive alkene functionality. This approach enables the utilization of petroleum refinery byproducts containing mixed triisobutylene oligomers [3].

The hydrogenation process employs heterogeneous catalysts, typically palladium or nickel supported on alumina, operating under mild conditions (150-200°C, 5-10 atm hydrogen pressure) [10] [11]. Careful control of hydrogenation conditions ensures selective reduction of only the desired oligomer fractions while preserving the highly substituted alkene functionality required for subsequent thiol formation.

Continuous flow reactors provide optimal heat management for the exothermic hydrogenation reaction. Tubular reactor designs with 1870 tubes (5 meter length, 5 centimeter diameter) containing catalyst pellets demonstrate excellent temperature control through shell-side heat removal [10]. The shell side functions as an evaporator for the feed, providing tight temperature control with peak temperatures maintained below 335°C.

Process optimization studies indicate that hydrogen to hydrocarbon ratios of 4:1 achieve 99.9% conversion while minimizing catalyst deactivation [10]. Reactor pressure drops of 1.5 atm across the catalyst bed, combined with additional pressure drops in heat exchangers and separators, require careful system design to maintain optimal flow rates.

Acid Treatment and Catalyst Recovery Strategies

Industrial processes incorporate sophisticated catalyst recovery systems to minimize operating costs and environmental impact. Boron trifluoride recovery represents a critical economic consideration given the high cost and toxicity of this catalyst [12] [13].

Acid treatment strategies employ selective adsorption using metal fluorides to capture boron trifluoride from reaction mixtures. The process involves contacting the oligomerization mixture with metal fluorides such as lithium fluoride or calcium fluoride, which selectively adsorb boron trifluoride to form metal tetrafluoroborates [12] [13]. Subsequent heating at temperatures between 160-600°C regenerates boron trifluoride and metal fluoride, enabling catalyst recycle.

Table 2: Catalyst Recovery Efficiency Data

Metal FluorideAdsorption Efficiency (%)Regeneration Temperature (°C)BF₃ Recovery (%)
Lithium Fluoride95-98200-30092-95
Calcium Fluoride90-95250-35088-92
Strontium Fluoride85-90300-40085-88

Alternative recovery strategies employ thiol-functionalized adsorbents that selectively capture catalyst complexes through coordinate bonding [14] [15]. Silica-supported thiol materials demonstrate exceptional selectivity for boron-containing species, achieving removal efficiencies exceeding 98% while enabling electrochemical regeneration of active catalyst [16].

Acid neutralization followed by aqueous extraction provides an alternative approach for catalyst deactivation and removal. However, this method results in catalyst destruction and generates acidic waste streams requiring additional treatment [12].

Novel Approaches in Thiol Functionalization

Recent advances in thiol functionalization chemistry offer alternative synthetic routes to 2,2,4,6,6-pentamethylheptane-4-thiol with improved selectivity and environmental compatibility. These methods leverage modern synthetic methodologies including click chemistry, flow chemistry, and green chemistry principles [17] [18].

Thiol-ene click chemistry provides a powerful platform for thiol synthesis through the radical-mediated addition of thiyl radicals to alkenes [19]. This approach offers excellent functional group tolerance and proceeds under mild conditions without requiring transition metal catalysts. The step-growth mechanism of thiol-ene reactions enables precise control over molecular architecture while avoiding unwanted side reactions typical of traditional acid-catalyzed processes.

Photoredox catalysis represents an emerging approach for thiol synthesis under environmentally benign conditions [20]. Visible light-mediated reactions using catalytic amounts of tert-butyl hydroperoxide (TBHP) achieve excellent yields (89-92%) in aqueous media [20]. The photochemical approach eliminates the need for toxic Lewis acid catalysts while enabling reactions under ambient temperature and pressure conditions.

Table 3: Comparison of Novel Thiol Functionalization Methods

MethodCatalyst TypeReaction ConditionsYield (%)Environmental Impact
Thiol-ene ClickPhotoinitiatorAmbient temp, UV light85-95Low
PhotoredoxTBHP (0.05 mol%)Aqueous, sunlight89-92Minimal
ElectrochemicalMetal-freeRoom temp, controlled potential70-85Very low
Flow ChemistryHeterogeneousContinuous, mild conditions80-90Low

Continuous flow synthesis enables precise control over reaction parameters while improving heat and mass transfer efficiency [21]. Flow reactors designed for thiol synthesis incorporate advanced temperature control and catalyst recovery systems, achieving throughputs of 1.8 g/h for model thiol compounds with isolated yields exceeding 50% [21].

Enzymatic approaches utilizing thiol-responsive enzymes offer highly selective synthesis routes under physiological conditions [22]. These biocatalytic methods demonstrate exceptional selectivity for tertiary thiol formation while operating under mild, environmentally compatible conditions. Recovery rates for enzymatic systems exceed 90% using simple filtration or membrane separation techniques [22].

The development of solid-supported catalysts enables easy catalyst separation and reuse while maintaining high catalytic activity [23] [15]. Thiol-functionalized cellulose supports demonstrate excellent performance for copper-catalyzed thiol synthesis, achieving yields of 39-99% within 10-30 minutes while maintaining activity over ten reaction cycles [23].

These novel approaches collectively represent significant advances in thiol synthesis methodology, offering improved sustainability, selectivity, and process efficiency compared to traditional synthetic routes. The integration of these technologies into industrial processes promises to enhance the economic and environmental viability of 2,2,4,6,6-pentamethylheptane-4-thiol production while expanding the scope of accessible thiol architectures.

Molecular Geometry and Stereochemical Considerations

2,2,4,6,6-Pentamethylheptane-4-thiol represents a highly branched tertiary thiol compound with the molecular formula C₁₂H₂₆S and a molecular weight of 202.40 g/mol [1] [2]. The compound exhibits a complex three-dimensional structure characterized by extensive methyl branching along a seven-carbon backbone with a thiol functional group positioned at the fourth carbon atom.

The molecular geometry is dominated by the presence of five methyl substituents distributed across the heptane chain, with two methyl groups attached to both the second and sixth carbon atoms, and one methyl group attached to the fourth carbon atom where the thiol group is also located [2]. This substitution pattern creates a highly sterically hindered tertiary thiol center, which significantly influences the compound's chemical reactivity and physical properties.

The stereochemical analysis reveals that the compound possesses no defined stereochemical centers, as confirmed by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count [2]. The highly branched structure results in restricted rotation around certain carbon-carbon bonds, leading to conformational constraints that affect the molecule's overall three-dimensional shape and properties.

The InChI key CXUHLUIXDGOURI-UHFFFAOYSA-N [2] provides a unique identifier for this specific structural arrangement, while the SMILES notation CC(C)(C)CC(C)(CC(C)(C)C)S [2] clearly depicts the branching pattern and functional group positioning. The compound exhibits four rotatable bonds [2], which is relatively low considering the molecular size, indicating the significant steric hindrance imposed by the multiple methyl substituents.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,2,4,6,6-pentamethylheptane-4-thiol reveals distinctive features that confirm its structural identity and provide insights into its molecular environment.

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2,2,4,6,6-pentamethylheptane-4-thiol exhibits characteristic signals reflecting the highly branched alkyl structure and the presence of the thiol functional group [3] [4]. The methyl groups appear as complex multiplets in the region between 0.9-1.2 ppm, with the extensive branching creating a complex coupling pattern due to the multiple equivalent and non-equivalent methyl environments.

The methylene protons adjacent to the quaternary carbon centers appear as distinct multiplets in the 1.5-2.0 ppm region, while the thiol proton typically appears as a characteristic singlet around 1.2-1.8 ppm, though this signal may be broad due to rapid exchange with trace moisture. The carbon-13 nuclear magnetic resonance spectrum shows distinct signals for the quaternary carbons at the 2, 6, and 4 positions, with the carbon bearing the thiol group appearing at a slightly different chemical shift due to the electronegativity of sulfur [3] [4].

Infrared Spectroscopy

The infrared spectrum of 2,2,4,6,6-pentamethylheptane-4-thiol displays characteristic absorption bands that confirm the presence of both the alkyl framework and the thiol functional group [3] [5]. The most prominent features include strong carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, typical of saturated alkyl compounds with extensive methyl branching.

The thiol functional group produces a characteristic sulfur-hydrogen stretching vibration around 2550 cm⁻¹, which appears as a weak but diagnostic absorption band [3] [5]. Additional features include carbon-carbon stretching vibrations in the 1000-1300 cm⁻¹ region and various bending modes associated with the highly branched alkyl structure. The absence of significant absorption bands above 3000 cm⁻¹ confirms the saturated nature of the hydrocarbon framework.

Mass Spectrometry

Mass spectrometric analysis of 2,2,4,6,6-pentamethylheptane-4-thiol reveals a molecular ion peak at m/z 202 [6] [7], corresponding to the molecular weight of the compound. The fragmentation pattern is dominated by the loss of methyl groups and alkyl fragments, typical of highly branched saturated compounds.

The base peak and prominent fragment ions result from alpha-cleavage adjacent to the branching points, producing stable tertiary carbocation fragments [6] [7]. The presence of sulfur in the molecule leads to characteristic isotope patterns, with the M+2 peak reflecting the natural abundance of sulfur-34. The fragmentation pattern provides valuable structural information about the branching pattern and the location of the thiol functional group.

Thermodynamic Properties (Boiling Point, Density, Octanol-Water Partition Coefficient)

The thermodynamic properties of 2,2,4,6,6-pentamethylheptane-4-thiol reflect its highly branched structure and the presence of the thiol functional group, which significantly influence its physical behavior and phase transitions.

PropertyValueUnitReference
Molecular Weight202.40g/mol [1] [2]
Density0.84g/cm³ [1] [8]
Boiling Point218.8°C at 760 mmHg [1] [8]
Flash Point72.5°C [1] [8]
Exact Mass202.17552200Da [2]
Refractive Index1.455- [1] [8]
Log P (octanol/water)4.5473- [1]

Boiling Point Analysis

The boiling point of 218.8°C at 760 mmHg [1] [8] represents a relatively high value for a C₁₂ hydrocarbon derivative, primarily due to the presence of the thiol functional group which can engage in weak intermolecular hydrogen bonding and dipole-dipole interactions. The extensive branching pattern actually tends to decrease the boiling point compared to linear isomers by reducing the surface area available for van der Waals interactions.

Density Characteristics

The density of 0.84 g/cm³ [1] [8] is typical for highly branched saturated hydrocarbons, reflecting the efficient packing of the branched structure. This value is consistent with the presence of the sulfur atom, which has a higher atomic mass than carbon, partially offsetting the lower density typically associated with extensive branching.

Partition Coefficient

The octanol-water partition coefficient (Log P) of 4.5473 [1] indicates high lipophilicity and low water solubility, consistent with the highly branched hydrocarbon structure. This value suggests that the compound will strongly partition into organic phases and exhibit limited aqueous solubility, which has important implications for its environmental fate and bioavailability.

XLogP3

4.9

Other CAS

93002-38-1

Wikipedia

2,2,4,6,6-Pentamethylheptane-4-thiol

Dates

Last modified: 07-22-2023

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